![molecular formula C25H18N4 B12611860 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile CAS No. 648901-10-4](/img/structure/B12611860.png)
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile is an organic compound known for its unique structural properties and applications in various scientific fields This compound features a diazenyl group (–N=N–) linked to a benzonitrile moiety, with a diphenylamino group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile typically involves a multi-step process. One common method starts with the diazotization of 4-aminobenzonitrile, followed by coupling with N,N-diphenylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source like sodium nitrite. The resulting diazonium salt is then coupled with N,N-diphenylaniline under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its azo and diphenylamino groups. These interactions can lead to changes in electronic properties, making it useful in electronic and photonic applications. In biological systems, the compound’s fluorescent properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
- 4-(Diphenylamino)benzonitrile
- 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
Uniqueness
4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile stands out due to its unique combination of azo and diphenylamino groups, which confer distinct electronic and photonic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications, as well as in biological imaging.
Propiedades
Número CAS |
648901-10-4 |
|---|---|
Fórmula molecular |
C25H18N4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[[4-(N-phenylanilino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C25H18N4/c26-19-20-11-13-21(14-12-20)27-28-22-15-17-25(18-16-22)29(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-18H |
Clave InChI |
OMZLSLXFCTZUSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


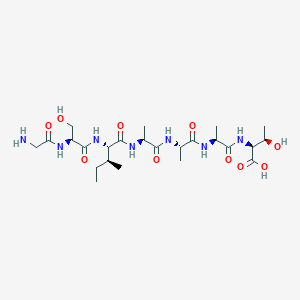
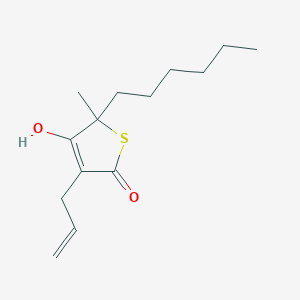
![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
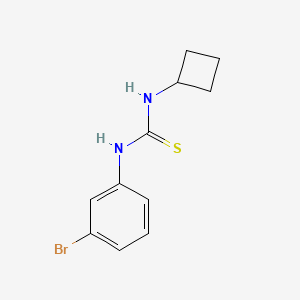
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
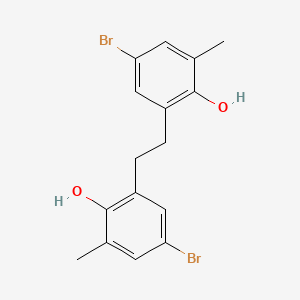
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)

![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

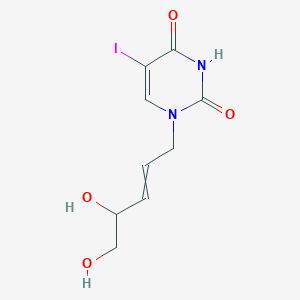
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
